Cas no 2411324-49-5 ((2E)-4-(dimethylamino)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylbut-2-enamide)

(2E)-4-(dimethylamino)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylbut-2-enamide 化学的及び物理的性質
名前と識別子
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- Z3952172171
- (2E)-4-(dimethylamino)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]but-2-enamide
- (E)-4-(Dimethylamino)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-enamide
- (2E)-4-(dimethylamino)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylbut-2-enamide
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- インチ: 1S/C14H24N4O/c1-6-18-12(3)13(11(2)16-18)10-15-14(19)8-7-9-17(4)5/h7-8H,6,9-10H2,1-5H3,(H,15,19)/b8-7+
- InChIKey: MLQGZEQVTLWWOT-BQYQJAHWSA-N
- ほほえんだ: O=C(/C=C/CN(C)C)NCC1C(C)=NN(CC)C=1C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 317
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 50.2
(2E)-4-(dimethylamino)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylbut-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26578556-0.05g |
(2E)-4-(dimethylamino)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]but-2-enamide |
2411324-49-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(2E)-4-(dimethylamino)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylbut-2-enamide 関連文献
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
(2E)-4-(dimethylamino)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylbut-2-enamideに関する追加情報
Recent Advances in the Study of (2E)-4-(dimethylamino)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylbut-2-enamide (CAS: 2411324-49-5)
The compound (2E)-4-(dimethylamino)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylbut-2-enamide (CAS: 2411324-49-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.
One of the key areas of investigation has been the synthesis and structural modification of (2E)-4-(dimethylamino)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylbut-2-enamide. Researchers have developed novel synthetic routes to improve the yield and purity of the compound, which is crucial for its further pharmacological evaluation. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These efforts have laid a solid foundation for subsequent studies on its biological activity.
In terms of pharmacological properties, recent studies have demonstrated that (2E)-4-(dimethylamino)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylbut-2-enamide exhibits potent inhibitory effects on specific molecular targets. For instance, it has been shown to modulate the activity of certain kinases involved in inflammatory and oncogenic pathways. In vitro and in vivo experiments have revealed its ability to suppress cell proliferation and induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammatory diseases, with promising results.
The mechanistic studies have further elucidated the compound's interaction with its molecular targets. Molecular docking and dynamics simulations have provided insights into the binding modes and affinity of (2E)-4-(dimethylamino)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylbut-2-enamide with key proteins. These computational studies, complemented by experimental data, have helped in understanding the structure-activity relationship (SAR) of the compound, guiding the design of more potent and selective analogs.
Despite the promising findings, challenges remain in the development of (2E)-4-(dimethylamino)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylbut-2-enamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Researchers are currently exploring formulation strategies to enhance the compound's pharmacokinetic profile and minimize adverse effects. Preclinical toxicity studies are also underway to assess its safety profile before proceeding to clinical trials.
In conclusion, (2E)-4-(dimethylamino)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylbut-2-enamide (CAS: 2411324-49-5) represents a promising candidate for further drug development. Its unique structural features and diverse pharmacological activities make it a valuable molecule for addressing unmet medical needs. Continued research efforts are expected to uncover new applications and optimize its therapeutic potential, paving the way for its eventual translation into clinical use.
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